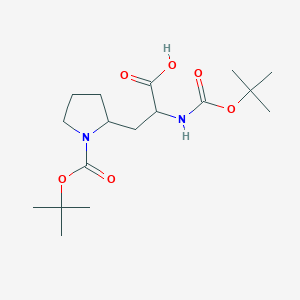
Lithium salt;3-(oxetan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium salt;3-(oxetan-3-yl)propanoic acid is a chemical compound with the molecular formula C6H11LiO3 It is characterized by the presence of an oxetane ring, a four-membered cyclic ether, attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium salt;3-(oxetan-3-yl)propanoic acid typically involves the reaction of 3-(oxetan-3-yl)propanoic acid with a lithium-containing reagent. One common method is the neutralization of 3-(oxetan-3-yl)propanoic acid with lithium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process includes the precise control of reactant concentrations, temperature, and reaction time to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium salt;3-(oxetan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups, such as alcohols.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Lithium salt;3-(oxetan-3-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its lithium content.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of lithium salt;3-(oxetan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including neurotransmitter release and signal transduction pathways. The oxetane ring may also interact with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(oxetan-2-yl)propanoic acid lithium salt
- 3-(oxetan-3-yl)butanoic acid lithium salt
- 3-(oxetan-3-yl)propanoic acid sodium salt
Uniqueness
Lithium salt;3-(oxetan-3-yl)propanoic acid is unique due to the specific positioning of the oxetane ring and the presence of the lithium ion. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both research and industrial contexts.
Properties
Molecular Formula |
C6H10LiO3 |
|---|---|
Molecular Weight |
137.1 g/mol |
InChI |
InChI=1S/C6H10O3.Li/c7-6(8)2-1-5-3-9-4-5;/h5H,1-4H2,(H,7,8); |
InChI Key |
HPLZCJPVVQCSAA-UHFFFAOYSA-N |
Canonical SMILES |
[Li].C1C(CO1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


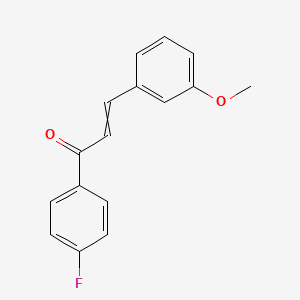

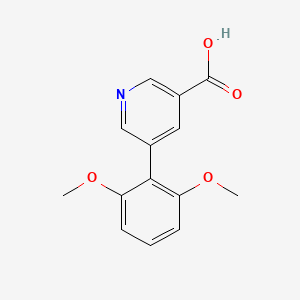

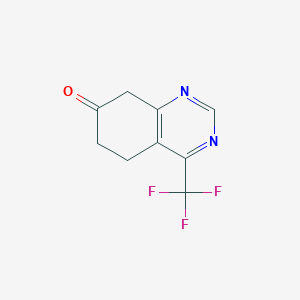
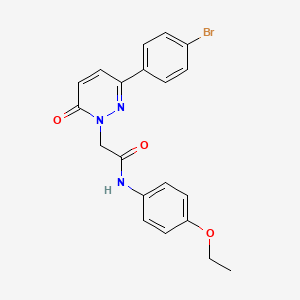
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B14865174.png)
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B14865175.png)
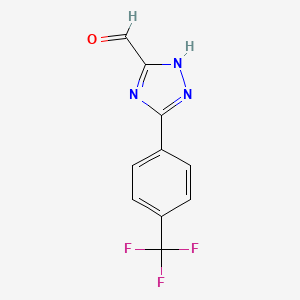
![(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-chromen-6-ol](/img/structure/B14865203.png)

